molecular formula C13H14O3 B566014 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 CAS No. 69533-57-9

3-(1-Naphthalenyloxy)-1,2-propanediol-d5

Cat. No.: B566014
CAS No.: 69533-57-9
M. Wt: 223.283
InChI Key: BYNNMWGWFIGTIC-QJHRKUAUSA-N
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Description

3-(1-Naphthalenyloxy)-1,2-propanediol-d5: is a deuterated derivative of 3-(1-Naphthalenyloxy)-1,2-propanediol. This compound is often used as an analytical standard in various scientific research applications due to its unique chemical properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 typically involves the deuteration of 3-(1-Naphthalenyloxy)-1,2-propanediol. The process includes the substitution of hydrogen atoms with deuterium, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

  • 3-(1-Naphthalenyloxy)-1,2-propanediol
  • Propranolol Hydrochloride
  • Propanolol glycol

Comparison: Compared to its non-deuterated counterpart, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 offers enhanced stability and different kinetic properties due to the presence of deuterium. This makes it particularly valuable in studies requiring precise analytical measurements and in understanding isotope effects in chemical reactions .

Properties

CAS No.

69533-57-9

Molecular Formula

C13H14O3

Molecular Weight

223.283

IUPAC Name

1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D

InChI Key

BYNNMWGWFIGTIC-QJHRKUAUSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Synonyms

3-(1-Naphthyloxy)-1,2-propanediol-d5;  1-(α-Naphthoxy)-2,3-propylene Glycol-d5;  3-(α-Naphthoxy)-1,2-propanediol-d5;  3-(α-Naphthoxy)-1,2-propylene Glycol-d5;  Propranolol Glycol-d5

Origin of Product

United States

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